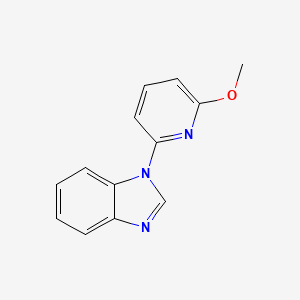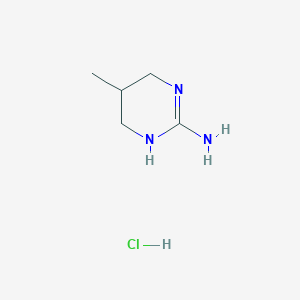
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, also known as CQOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CQOC belongs to the oxazole class of compounds and is a derivative of quinoline.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation and Antagonistic Properties
A series of quinoxalin-2-carboxamides, including structures akin to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, were synthesized and evaluated for their serotonin type-3 (5-HT3) receptor antagonistic properties. These compounds were designed based on pharmacophoric requirements for 5-HT3 receptor antagonists, showcasing potential applications in the management of conditions modulated by this receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting. Among the synthesized series, specific compounds demonstrated potent 5-HT3 receptor antagonism, highlighting their potential therapeutic utility (Mahesh et al., 2011).
Antimicrobial Activity
Research into quinoline derivatives containing an azole nucleus, including compounds structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, revealed notable antimicrobial activity against a variety of microorganisms. The study focused on the synthesis of novel quinoline derivatives and their subsequent evaluation for antimicrobial efficacy, indicating the chemical backbone's potential in developing new antimicrobial agents (Özyanik et al., 2012).
Antidepressant Potentials
Further exploration into quinoxalin-2-carboxamides, closely related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their design and synthesis aimed at evaluating their 5-HT3 receptor antagonism for potential management of depression. These studies provide insights into the structure-activity relationships of such compounds, indicating their prospective benefits in antidepressant therapy without affecting locomotion in animal models, suggesting a favorable side effect profile (Mahesh et al., 2010).
Synthesis and Biological Activity of Novel Dyes
A study on the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, showcased their application in dyeing polyester fibers. These compounds exhibited significant antimicrobial activity, indicating their potential dual use as both dyes and antimicrobial agents. Such innovative applications highlight the compound's versatility beyond traditional pharmacological uses (Khalifa et al., 2015).
Antiproliferative Activity
The synthesis and evaluation of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, structurally related to 5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide, demonstrated potent antiproliferative activities against various human cancer cell lines. This research suggests potential applications in cancer therapy, emphasizing the compound's relevance in oncological research and its contribution to the development of new anticancer agents (Pirol et al., 2014).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-quinolin-8-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-8-6-12(7-9-14)16-11-22-19(25-16)18(24)23-15-5-1-3-13-4-2-10-21-17(13)15/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPNNNHNOOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(quinolin-8-yl)oxazole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2561799.png)

![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2561805.png)




